

Comparative Spectroscopic Analysis of Dimethyl 2,2-bis(hydroxymethyl)malonate

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Compound of Interest

Compound Name:	Dimethyl 2,2-bis(hydroxymethyl)malonate
CAS No.:	35329-73-8
Cat. No.:	B028501

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A detailed guide for researchers, scientists, and drug development professionals on the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of **Dimethyl 2,2-bis(hydroxymethyl)malonate**, in comparison to its close analog, Diethyl 2,2-bis(hydroxymethyl)malonate, and the parent ester, Dimethyl malonate.

This guide provides a comprehensive analysis of the anticipated NMR and IR spectra of **Dimethyl 2,2-bis(hydroxymethyl)malonate**. Due to the limited availability of experimental spectra for this specific compound, this guide leverages experimental data from its diethyl analog, Diethyl 2,2-bis(hydroxymethyl)malonate, and the structurally related Dimethyl malonate to predict its spectral features. This comparative approach allows for a robust estimation of the chemical shifts and absorption frequencies for the target molecule.

Predicted and Experimental Spectral Data

The following tables summarize the predicted spectral data for **Dimethyl 2,2-bis(hydroxymethyl)malonate** and the experimental data for the comparative compounds.

Table 1: Predicted ¹H NMR Spectral Data for **Dimethyl 2,2-bis(hydroxymethyl)malonate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.80	s	6H	OCH ₃
~3.90	d	4H	CH ₂ OH
~3.0-4.0 (broad)	s	2H	CH ₂ OH

 Table 2: Experimental ¹H NMR Spectral Data for Comparative Compounds

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Diethyl 2,2-bis(hydroxymethyl)malonate	4.22	q	4H	OCH ₂ CH ₃
	4.09-4.04	m	4H	CH ₂ OH
	2.99	s	2H	CH ₂ OH
	1.25	t	6H	OCH ₂ CH ₃
Dimethyl malonate	3.74	s	6H	OCH ₃
	3.48	s	2H	CH ₂

 Table 3: Predicted ¹³C NMR Spectral Data for **Dimethyl 2,2-bis(hydroxymethyl)malonate**

Chemical Shift (ppm)	Assignment
~170	C=O
~64	CH ₂ OH
~62	C(CH ₂ OH) ₂
~53	OCH ₃

Table 4: Experimental ¹³C NMR Spectral Data for Comparative Compounds

Compound	Chemical Shift (ppm)	Assignment
Diethyl 2,2-bis(hydroxymethyl)malonate[1]	169.58	C=O
	63.54	CH ₂ OH
	61.97	OCH ₂ CH ₃
	61.21	C(CH ₂ OH) ₂
	14.04	OCH ₂ CH ₃
Dimethyl malonate	167.5	C=O
	52.5	OCH ₃
	41.5	CH ₂

Table 5: Predicted IR Spectral Data for **Dimethyl 2,2-bis(hydroxymethyl)malonate**

Frequency (cm ⁻¹)	Functional Group
3500-3200 (broad)	O-H (alcohol)
~2960, ~2880	C-H (sp ³)
~1740	C=O (ester)
~1250, ~1050	C-O (ester and alcohol)

Table 6: Experimental IR Spectral Data for Diethyl 2,2-bis(hydroxymethyl)malonate

Frequency (cm ⁻¹)	Functional Group
3433 (broad)	O-H (alcohol)
2982	C-H (sp ³)
1790	C=O (ester)
1209, 1028	C-O (ester and alcohol)

Spectral Analysis and Prediction

The predicted spectra for **Dimethyl 2,2-bis(hydroxymethyl)malonate** are derived from the established principles of NMR and IR spectroscopy and by direct comparison with its ethyl ester analog and the parent dimethyl ester.

- ¹H NMR:** The methyl protons of the ester group in Dimethyl malonate appear as a singlet at 3.74 ppm. Therefore, the corresponding protons in the target molecule are predicted to have a similar chemical shift, around 3.80 ppm. The methylene protons of the hydroxymethyl groups in the diethyl analog appear as a multiplet around 4.07 ppm. A similar signal, likely a doublet due to coupling with the hydroxyl proton (if not exchanged), is expected for the dimethyl ester around 3.90 ppm. The hydroxyl protons are expected to give a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
- ¹³C NMR:** The carbonyl carbon of the diethyl ester is at 169.58 ppm, and a similar value is expected for the dimethyl ester.^[1] The carbons of the hydroxymethyl groups and the quaternary carbon in the diethyl analog are at 63.54 ppm and 61.21 ppm, respectively; these are anticipated to be in a similar region for the dimethyl compound. The key difference will be the signal for the ester methyl carbons, which, based on Dimethyl malonate (52.5 ppm), is predicted to be around 53 ppm, replacing the ethyl signals of the diethyl analog.
- IR Spectroscopy:** The IR spectrum is expected to be dominated by a broad O-H stretching band from the hydroxyl groups in the 3500-3200 cm⁻¹ region. A strong C=O stretching absorption from the ester groups is predicted around 1740 cm⁻¹. This is slightly higher than for the diethyl ester (1790 cm⁻¹), a common trend when moving from ethyl to methyl esters.

The C-O stretching vibrations of the ester and alcohol functionalities will result in strong bands in the fingerprint region, between 1250 cm^{-1} and 1050 cm^{-1} .

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as **Dimethyl 2,2-bis(hydroxymethyl)malonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the analyte and the desired chemical shift reference.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup and Data Acquisition:
 - The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
 - For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, the number of scans (typically 8-16 for good signal-to-noise), the relaxation delay, and the acquisition time.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required due to the lower natural abundance of ^{13}C and its longer relaxation times.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.

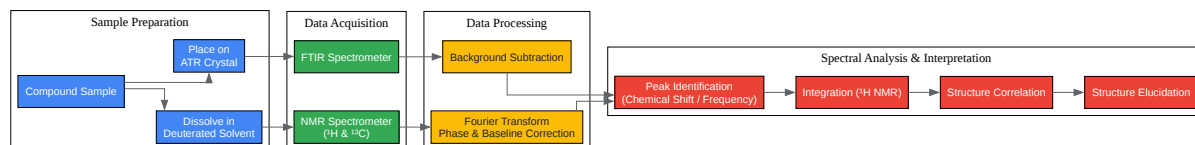
- Phase correction and baseline correction are applied to the transformed spectrum.
- The spectrum is referenced to the internal standard (TMS at 0 ppm).
- Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty ATR crystal is recorded first.
 - The sample spectrum is then recorded, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The peaks are identified and their frequencies are recorded.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.



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Caption: Workflow for NMR and IR Spectral Analysis.

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References

- 1. Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [chemicalbook.com]
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